2-Acetyl-5-methylpyridine
Overview
Description
2-Acetyl-5-methylpyridine is an aromatic ketone . It has a molecular formula of C8H9NO .
Synthesis Analysis
2-Acetyl-5-methylpyridine can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . It can also be used in the preparation of pyridine-2,5-dicarboxylic acid by using potassium permanganate as an oxidant .Molecular Structure Analysis
The molecular structure of 2-Acetyl-5-methylpyridine consists of a pyridine ring with a methyl group at the 5th position and an acetyl group at the 2nd position .Chemical Reactions Analysis
2-Acetyl-5-methylpyridine can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
2-Acetyl-5-methylpyridine has a molecular weight of 135.16 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 224.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Synthesis and Molecular Docking Studies
2-Acetyl-5-methylpyridine derivatives have been synthesized and studied for their antimicrobial and antioxidant activities. Molecular docking studies have also been conducted to assess their potential as enzyme inhibitors, specifically targeting the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (Shyma et al., 2013).
Vibrational Spectroscopic and Molecular Docking Studies
Comprehensive vibrational spectral analysis using both experimental and theoretical methods has been conducted on 2-acetylamino-5-bromo-6-methylpyridine. The research explores molecular reactivity, stability, and bioactivity through frontier molecular orbital analysis, natural bond orbital analysis, and molecular docking analysis, specifically focusing on its potential as a lung cancer inhibitor (Premkumar et al., 2016).
Biomedical and Chemical Applications
Antimicrobial Testing of Derivatives
S-substituted thiopyridines, thienopyridines, pyridothienopyrimidines, and pyridothienotriazines derived from 2-acetyl-5-methylpyridine derivatives have been synthesized and tested for their antimicrobial activity, with some showing significant results (Abdel-rahman et al., 2003).
Ruthenium(II) Bipyridine Complexes
Synthesis and characterization of Ruthenium(II) bipyridine complexes incorporating 2-acetyl-5-methylpyridine derivatives have been studied. These complexes have been evaluated for their electrochemical properties and cytotoxicity, particularly against cervical human tumor cells (Baroud et al., 2017).
Synthesis of Pyridine-Based Derivatives
A palladium-catalyzed one-pot Suzuki cross-coupling reaction has been utilized to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. The biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, have been evaluated (Ahmad et al., 2017).
Chemistry and Synthesis Techniques
Electro-oxidation Studies
The electro-oxidation of 2-methylpyridine has been explored in various solvents and conditions. The study investigates how additives like sodium dodecylbenzenesulfonate can influence the selectivity and efficiency of the electro-oxidation process (Aifang, 2010).
Substituent Effects on Photochemistry
A density-functional analysis has been conducted to understand the effects of substituents on the photochemistry of Ru(II)-polypyridyl complexes. The study delves into how different substituents influence the electronic structure and properties of these complexes, providing insights into designing selective colorimetric chemosensors (Hamid, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-methylpyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFBKLLKNHMBOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517258 | |
Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-methylpyridine | |
CAS RN |
5308-63-4 | |
Record name | 1-(5-Methyl-2-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5308-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetyl-5-methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040222 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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